molecular formula C8H6BrClF2S B13492792 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene

5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene

Cat. No.: B13492792
M. Wt: 287.55 g/mol
InChI Key: NUVSYDNVFZTVDE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (bromine and chlorine) and other functional groups (difluoromethyl and methylsulfanyl) attached to a benzene ring. Such compounds are often used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene typically involves multiple steps, including halogenation, methylation, and fluorination reactions. A common synthetic route might involve:

    Halogenation: Introduction of bromine and chlorine atoms to the benzene ring using reagents like bromine (Br2) and chlorine (Cl2) under specific conditions.

    Methylation: Introduction of the methylsulfanyl group using methylthiol (CH3SH) or similar reagents.

    Fluorination: Introduction of the difluoromethyl group using difluoromethylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in reactors with controlled temperatures and pressures. Catalysts may be used to enhance reaction rates and yields. The specific conditions and reagents used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone, and the compound can be reduced under specific conditions.

    Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Potential use in the development of bioactive molecules or pharmaceuticals.

    Medicine: May be explored for its therapeutic properties or as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. The presence of halogen atoms and other functional groups can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-1-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    2-Chloro-5-bromo-1-(methylsulfanyl)benzene: Similar structure but without the difluoromethyl group.

    4-Bromo-2-chloro-1-(difluoromethyl)benzene: Similar structure but with different positioning of the functional groups.

Properties

Molecular Formula

C8H6BrClF2S

Molecular Weight

287.55 g/mol

IUPAC Name

5-bromo-2-chloro-1-(difluoromethyl)-3-methylsulfanylbenzene

InChI

InChI=1S/C8H6BrClF2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,8H,1H3

InChI Key

NUVSYDNVFZTVDE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1Cl)C(F)F)Br

Origin of Product

United States

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